Mal-amido-PEG24-TFP ester
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Overview
Description
Mal-amido-PEG24-TFP ester is a heterobifunctional polyethylene glycol-based crosslinking reagent. It is designed to join sulfhydryl groups to amines through a long, single molecular weight, discrete polyethylene glycol chain. One end of the crosslinker is functionalized with a maleimidopropyl group for reaction with free thiols, and the other end has the 2,3,5,6-tetrafluorophenyl ester of propionic acid for reaction with free amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG24-TFP ester involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a maleimide derivative to introduce the maleimidopropyl group.
Formation of Amide Bond: The activated polyethylene glycol is then reacted with a compound containing an amine group to form an amide bond, resulting in the formation of Mal-amido-PEG24.
Introduction of Tetrafluorophenyl Ester: The final step involves reacting Mal-amido-PEG24 with tetrafluorophenyl propionic acid to introduce the tetrafluorophenyl ester group
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG24-TFP ester undergoes the following types of reactions:
Substitution Reactions: The tetrafluorophenyl ester group reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with free thiols to form thioether bonds
Common Reagents and Conditions
Reagents: Primary amines, free thiols, tetrafluorophenyl propionic acid, maleimide derivatives.
Conditions: The reactions typically occur in aqueous media at pH 6.5-8.0, with optimal conditions being pH 7.5-8.0 for the tetrafluorophenyl ester reaction and pH 6.5-7.5 for the maleimide reaction
Major Products
Amide Bonds: Formed from the reaction of the tetrafluorophenyl ester group with primary amines.
Thioether Bonds: Formed from the reaction of the maleimide group with free thiols
Scientific Research Applications
Mal-amido-PEG24-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in bioconjugate chemistry to link proteins, peptides, and other biomolecules.
Biology: Employed in the modification of biomolecules for studies on protein-protein interactions, enzyme activity, and cellular processes.
Medicine: Utilized in the development of drug delivery systems, particularly for targeted delivery of therapeutics.
Industry: Applied in the production of biocompatible materials and coatings
Mechanism of Action
Mal-amido-PEG24-TFP ester exerts its effects through the formation of covalent bonds between biomolecules. The maleimide group reacts specifically with sulfhydryl groups to form stable thioether bonds, while the tetrafluorophenyl ester group reacts with primary amines to form amide bonds. These reactions enable the precise and stable conjugation of biomolecules, facilitating various applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
- Mal-amido-PEG12-TFP ester
- Mal-amido-PEG36-TFP ester
- Mal-amido-PEG8-TFP ester
- Mal-amido-PEG4-TFP ester
Uniqueness
Mal-amido-PEG24-TFP ester is unique due to its long polyethylene glycol chain, which provides increased hydrophilicity, reduced immunogenicity, and improved solubility compared to shorter polyethylene glycol-based crosslinkers. This makes it particularly suitable for applications requiring high solubility and biocompatibility .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H108F4N2O29/c65-56-55-57(66)63(68)64(62(56)67)99-61(74)4-7-75-9-11-77-13-15-79-17-19-81-21-23-83-25-27-85-29-31-87-33-35-89-37-39-91-41-43-93-45-47-95-49-51-97-53-54-98-52-50-96-48-46-94-44-42-92-40-38-90-36-34-88-32-30-86-28-26-84-24-22-82-20-18-80-16-14-78-12-10-76-8-5-69-58(71)3-6-70-59(72)1-2-60(70)73/h1-2,55H,3-54H2,(H,69,71) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVWSNWDFQZUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H108F4N2O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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